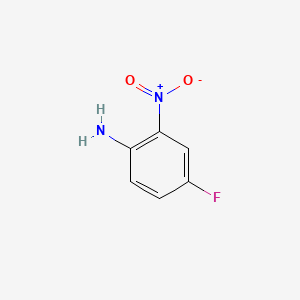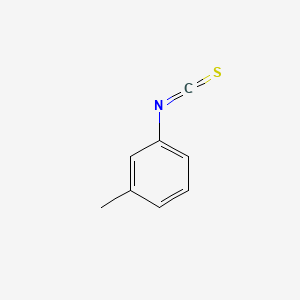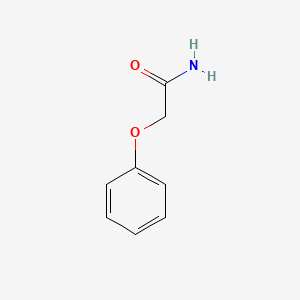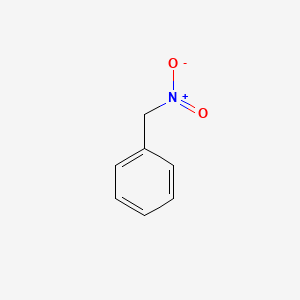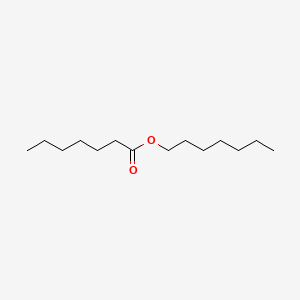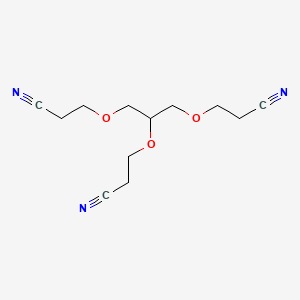
N,N-Diethylaniline hydrochloride
Vue d'ensemble
Description
N,N-Diethylaniline hydrochloride is a useful research compound. Its molecular formula is C10H16ClN and its molecular weight is 185.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Safety and Hazards
N,N-Diethylaniline hydrochloride is considered hazardous. It is corrosive and irritating to skin, eyes, and mucous membranes. It is moderately toxic by inhalation, absorption, and ingestion . The compound is also considered a danger due to its reactivity with water, which liberates extremely flammable gases .
Mécanisme D'action
Target of Action
Similar compounds like 3,4-dimethylaniline have been found to interact with enzymes such as nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase .
Mode of Action
It’s known that n,n-diethylaniline neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
Pharmacokinetics
It’s known that n,n-diethylaniline is insoluble in water , which could impact its bioavailability and distribution.
Result of Action
N,N-Diethylaniline hydrochloride may cause temporary incapacitation or residual injury . It’s irritating to skin, eyes, and mucous membranes and moderately toxic by inhalation, absorption, and ingestion . Absorption into the body leads to the formation of methemoglobin which, in sufficient concentration, may cause cyanosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur . Also, it may generate flammable gaseous hydrogen in combination with strong reducing agents, such as hydrides .
Analyse Biochimique
Biochemical Properties
N,N-Diethylaniline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it forms charge transfer complexes with fullerenes, which are used in the synthesis of oxazol-5(4H)-ones . Additionally, this compound is involved in the synthesis of azo disperse dyes and the preparation of 6′-prenylisoflavone via Claisen rearrangement . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with fullerenes can impact cellular signaling and metabolic pathways . Additionally, this compound’s role in the synthesis of pharmaceuticals suggests potential effects on gene expression and cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound forms charge transfer complexes with fullerenes, which can influence enzyme activity and gene expression . Additionally, its role in the synthesis of azo disperse dyes and other intermediates suggests potential interactions with various enzymes and proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound is slightly soluble in water and soluble in alcohol and ether . This solubility profile can influence its stability and degradation in different experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, this compound has been identified as a strong basic compound with potential toxic effects at high doses . These dosage-dependent effects are essential for understanding the compound’s safety and efficacy in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s role in the synthesis of pharmaceuticals and other intermediates suggests its involvement in complex metabolic networks . Additionally, this compound has been identified in human blood, indicating its potential metabolic significance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s solubility in water, alcohol, and ether suggests its ability to be transported and distributed in various cellular environments . Additionally, its interaction with fullerenes and other biomolecules can affect its localization and accumulation within cells.
Subcellular Localization
This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound’s interaction with fullerenes and other biomolecules can direct it to specific compartments or organelles within the cell . Understanding its subcellular localization is crucial for elucidating its activity and function in different cellular contexts.
Propriétés
IUPAC Name |
N,N-diethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-3-11(4-2)10-8-6-5-7-9-10;/h5-9H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCWTNQXCXUEAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207551 | |
| Record name | Aniline, N,N-diethyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5882-45-1 | |
| Record name | Benzenamine, N,N-diethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5882-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline, N,N-diethyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005882451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aniline, N,N-diethyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-diethylanilinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N,N-Diethylaniline hydrochloride in analytical chemistry, specifically in cholesterol measurement?
A1: this compound acts as a chromogenic reagent in enzymatic assays for total cholesterol determination. [, ] It reacts with hydrogen peroxide, a byproduct of the enzymatic cholesterol oxidation, to form a quinoneimine dye. This dye absorbs light at a specific wavelength (553 nm), allowing for the quantitative measurement of cholesterol concentration. [, ]
Q2: How does this compound contribute to the synthesis of pharmaceutical intermediates?
A2: this compound is a crucial component in the preparation of N,N-diethylaniline borane (DEANB), an efficient reducing agent. [] When combined with (S)-α,α-diphenylprolinol, it forms an oxazaborolidine catalyst. This catalyst, in conjunction with DEANB, enables the asymmetric reduction of ketones, leading to the synthesis of enantiopure pharmaceutical intermediates, as exemplified by the production of dapoxetine. []
Q3: Can you elaborate on the reaction mechanism involving this compound in the synthesis of 5-alkylcytidines?
A3: While this compound itself doesn't directly participate in the later stages of 5-alkylcytidine synthesis, it plays a crucial role in the initial step. [] It facilitates the conversion of 5-alkylbarbituric acids to 5-alkyl-2,4,6-trichloropyrimidines by phosphoryl chloride. This transformation is essential for constructing the pyrimidine ring system, a core structural component of 5-alkylcytidines. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



